molecular formula C8H13ClO B8600874 1-Chlorooct-4-yn-3-ol CAS No. 52418-78-7

1-Chlorooct-4-yn-3-ol

Cat. No.: B8600874
CAS No.: 52418-78-7
M. Wt: 160.64 g/mol
InChI Key: GQHPAMOEYRCQIN-UHFFFAOYSA-N
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Description

1-Chlorooct-4-yn-3-ol is a chlorinated alkyne-alcohol compound with the molecular formula C₈H₁₃ClO, inferred from its IUPAC name. It features a chlorine atom at position 1, a hydroxyl group at position 3, and a triple bond (alkyne) at position 4 within an 8-carbon chain. The presence of both alkyne and alcohol functional groups suggests reactivity in organic synthesis, while the chlorine substituent may enhance electrophilic or nucleophilic reactivity compared to non-halogenated analogs.

Properties

CAS No.

52418-78-7

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

1-chlorooct-4-yn-3-ol

InChI

InChI=1S/C8H13ClO/c1-2-3-4-5-8(10)6-7-9/h8,10H,2-3,6-7H2,1H3

InChI Key

GQHPAMOEYRCQIN-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC(CCCl)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • All three compounds contain alkyne and alcohol groups, enabling participation in click chemistry, hydrogen bonding, and oxidation reactions.

Molecular Structure and Physicochemical Properties

A comparative analysis of molecular parameters is provided below:

Compound Molecular Formula Molecular Weight (g/mol) Chain Length
This compound C₈H₁₃ClO ~144.64 (calculated) 8-carbon
4-Ethyloct-1-yn-3-ol C₁₀H₁₈O 154.25 10-carbon
4-Chloro-2-methyl-3-butyn-2-ol C₅H₇ClO 118.56 5-carbon

Key Observations :

  • Chain length influences solubility and boiling points: Longer chains (e.g., 4-ethyloct-1-yn-3-ol) reduce polarity and solubility in polar solvents compared to shorter analogs .
  • The chlorine atom increases molecular weight and density, as seen in 4-chloro-2-methyl-3-butyn-2-ol .

Key Observations :

  • 4-Ethyloct-1-yn-3-ol’s applications in catalysis and agrochemicals suggest that this compound may similarly serve as a precursor in herbicide or polymer synthesis.
  • The chlorine in 4-chloro-2-methyl-3-butyn-2-ol facilitates reactivity in substitution reactions, a trait likely shared by this compound .

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